3,5-Dimethylbenzyl bromide

Vue d'ensemble

Description

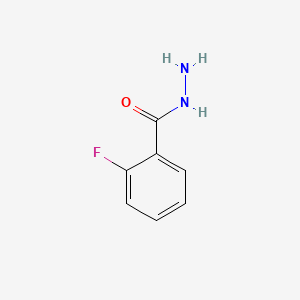

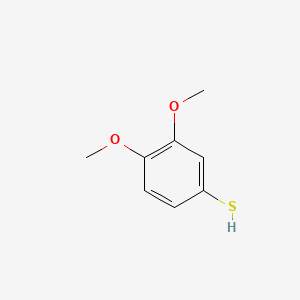

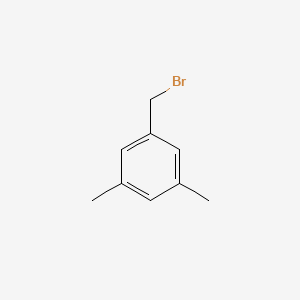

3,5-Dimethylbenzyl bromide is an aromatic bromide . It appears as colorless to white to pale cream to pale yellow, and can be in the form of crystals, powder, crystalline powder, or clear liquid as melt .

Molecular Structure Analysis

3,5-Dimethylbenzyl bromide has a molecular weight of 199.09 g/mol . It contains a total of 21 bonds, including 10 non-H bonds, 6 multiple bonds, 6 aromatic bonds, and 1 six-membered ring .

Physical And Chemical Properties Analysis

3,5-Dimethylbenzyl bromide has a molecular weight of 199.09 g/mol . It has a computed XLogP3-AA value of 3.2, indicating its lipophilicity . It has 0 hydrogen bond donor count and 0 hydrogen bond acceptor count . It has 1 rotatable bond . Its exact mass and monoisotopic mass are 198.00441 g/mol . Its topological polar surface area is 0 Ų . It has 10 heavy atoms .

Applications De Recherche Scientifique

Organic Synthesis

3,5-Dimethylbenzyl bromide: is a valuable reagent in organic synthesis. It serves as an alkylating agent to introduce the 3,5-dimethylbenzyl protecting group . This group is particularly useful in the synthesis of complex molecules where selective deprotection is required. Its steric bulk helps in the selective reaction of molecules, making it a crucial component in multi-step synthetic procedures.

Pharmaceutical Research

In pharmaceutical research, 3,5-Dimethylbenzyl bromide is used in the synthesis of various drug candidates. It has been shown to be effective in the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn’s disease . The compound’s ability to act as a building block for more complex structures makes it a versatile tool in drug design and discovery.

Material Science

The compound finds applications in material science, particularly in the development of new polymeric materials. Its bromide group can initiate polymerization reactions, leading to polymers with specific mechanical and thermal properties . These materials can be used in a range of industries, from automotive to aerospace, for their lightweight and durable characteristics.

Analytical Chemistry

In analytical chemistry, 3,5-Dimethylbenzyl bromide is used as a standard or reference compound in various chromatographic and spectroscopic methods . Its well-defined structure and properties allow for the calibration of instruments and the validation of analytical methods, ensuring accurate and reliable results.

Biochemistry

Biochemists utilize 3,5-Dimethylbenzyl bromide in the study of biochemical pathways and processes. It can be used to modify proteins or nucleic acids, helping to elucidate their functions and interactions within the cell . This compound’s reactivity makes it a useful probe in understanding the complex machinery of life at the molecular level.

Safety and Hazards

3,5-Dimethylbenzyl bromide is considered hazardous. It causes severe skin burns and eye damage . It may also cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

3,5-Dimethylbenzyl bromide is a chemical compound used in organic synthesis It’s known to be a useful building block in the synthesis of various organic compounds .

Mode of Action

The mode of action of 3,5-Dimethylbenzyl bromide is primarily through its reactivity as an alkylating agent. It can participate in nucleophilic substitution reactions, such as SN1 or SN2 mechanisms . In these reactions, the bromide ion is a good leaving group, which allows the benzyl carbon to form a bond with a nucleophile .

Biochemical Pathways

It’s used in the synthesis of various organic compounds, which may have diverse effects on different biochemical pathways .

Result of Action

As an alkylating agent, it has the potential to modify the structure of other molecules, which could have various effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

1-(bromomethyl)-3,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br/c1-7-3-8(2)5-9(4-7)6-10/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXDHXCVJGBTQMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70181592 | |

| Record name | alpha-Bromomesitylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethylbenzyl bromide | |

CAS RN |

27129-86-8 | |

| Record name | alpha-Bromomesitylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027129868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Bromomesitylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dimethylbenzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 3,5-dimethylbenzyl bromide in the synthesis of cyclopentadienyl nickel(II) NHC complexes?

A: 3,5-Dimethylbenzyl bromide acts as a quaternizing agent in the initial steps of synthesizing the target NHC complexes. It reacts with 1-{(ethoxycarbonyl)methyl}benzimidazole (1) to yield an ester-functionalized benzimidazolium salt. [, ] This salt then undergoes a subsequent reaction with nickelocene to form the desired cyclopentadienyl nickel(II) NHC complex.

Q2: Is there any spectroscopic data available to confirm the successful incorporation of the 3,5-dimethylbenzyl group into the final NHC complex?

A: While the provided abstracts don't explicitly mention specific spectroscopic data for the 3,5-dimethylbenzyl group, the synthesized complexes were characterized using NMR, IR, and elemental analysis techniques. [, ] These methods would confirm the presence and connectivity of the 3,5-dimethylbenzyl moiety within the final complex structure.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.